2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone
Overview
Description
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone typically involves the nitration of a precursor pyrimidinone compound. The reaction conditions may include the use of nitric acid and sulfuric acid as nitrating agents. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidinones: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the chloro and nitro groups, making it less reactive.
6-Chloro-5-nitro-4(1H)-pyrimidinone: Lacks the methyl group, which may affect its biological activity.
2-Methyl-6-chloro-4(1H)-pyrimidinone: Lacks the nitro group, which may reduce its potential for certain chemical reactions.
Uniqueness
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. The combination of these functional groups may also contribute to its biological activity.
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZPYLOKMRABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516513 | |
Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82779-50-8 | |
Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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